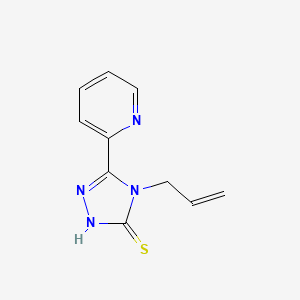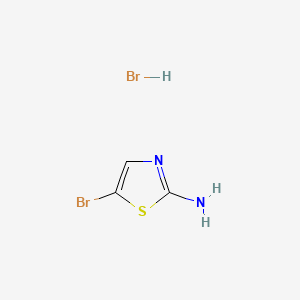
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (APT) is a novel thiol-containing triazole compound that has recently been studied for its potential applications in various scientific fields. APT is a derivative of the triazole ring system, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. It is a relatively new compound and has been studied mainly in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol has been studied for its role in corrosion inhibition. Specifically, its efficiency in protecting mild steel in acidic environments, such as a 0.1 M H2SO4 solution, has been demonstrated. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) analyses have shown that this compound forms a protective film on mild steel surfaces, significantly inhibiting corrosion. The efficiency of this inhibition increases with the concentration of the inhibitor (Orhan, Ercan, Koparir, & Soylemez, 2012).
Antimicrobial Activities
The compound has been utilized in the synthesis of various derivatives with significant antimicrobial properties. Research has demonstrated that certain synthesized derivatives exhibit good to moderate antimicrobial activities. This includes investigations into the compound's application in the development of new antimicrobial substances (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Synthesis of Schiff Bases
The compound has been used in the synthesis of novel Schiff bases containing the 1,2,4-triazole ring. These Schiff bases have been characterized and analyzed for various properties, including their structure and potential applications in various fields. This synthesis process involves reactions with different reagents, showcasing the compound’s versatility in chemical synthesis (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Physicochemical Characterization
Studies have also focused on the detailed physicochemical characterization of this compound. This includes analyzing its molecular geometry, vibrational frequencies, and chemical shift values using techniques like IR-NMR spectroscopy and X-ray diffraction. Such characterizations are crucial for understanding the compound's properties and potential applications in various scientific fields (Cansiz, Orek, Koparır, Koparir, & Çetin, 2012).
Anti-Hypoxic Activity
Recent research has explored the potential anti-hypoxic effects of derivatives of this compound. This includes the synthesis and evaluation of S-derivatives for their effectiveness against conditions of reduced oxygen (hypoxia). These studies are indicative of the compound’s potential in developing new anti-hypoxic drugs, expanding its utility in the medical field (Karpun & Parchenko, 2020).
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activity . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that 1,2,4-triazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazoles, it is likely that this compound affects multiple pathways in the body .
Result of Action
It is known that 1,2,4-triazoles can have a wide range of effects, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-prop-2-enyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h2-6H,1,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMJEVEIZJHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381637 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91813-63-7 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)



